{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name:
Vulcanchem
CAS No.:
891449-08-4
VCID:
VC0498584
InChI:
InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
SMILES:
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Molecular Formula:
C18H16N2O4
Molecular Weight:
324.3g/mol
{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
CAS No.: 891449-08-4
Main Products
VCID: VC0498584
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol
CAS No. | 891449-08-4 |
---|---|
Product Name | {2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid |
Molecular Formula | C18H16N2O4 |
Molecular Weight | 324.3g/mol |
IUPAC Name | 2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23) |
Standard InChIKey | JEFVCYRSHFWKQV-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
PubChem Compound | 2772765 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume